N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)acetamide is a complex organic compound with the molecular formula C22H26N2O5S and a molar mass of 430.52 g/mol. This compound features a unique structure that includes a dimethylamino group, a tetrahydrothiophene moiety, and an ethylphenoxy acetamide fragment, making it of interest in various chemical and biological applications. It is categorized under the class of benzodiazepines and thienyl compounds, known for their diverse pharmacological properties.
Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Preliminary studies suggest that N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)acetamide exhibits potential biological activities, including:
The synthesis of N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)acetamide typically involves several steps:
N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)acetamide has potential applications in various fields:
Studies on the interactions of N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)acetamide with biological targets are essential to understand its mechanism of action. Preliminary findings suggest that it may interact with specific receptors or enzymes involved in neurotransmission and cellular metabolism. Further research is needed to elucidate these interactions fully .
Several compounds share structural similarities with N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)acetamide. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-[4-(dimethylamino)benzyl]-N-(1,1-dioxothiolan-3-yl)-acetamide | C20H23N3O5S | Contains a thiolane ring instead of tetrahydrothiophene |
| 2-(4-bromophenoxy)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide | C21H25BrN2O4S | Incorporates a bromine substituent enhancing reactivity |
| N-[4-methoxybenzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-acetamide | C20H25N2O5S | Features a methoxy group which may alter solubility and bioactivity |
These compounds highlight the uniqueness of N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)acetamide through its specific functional groups and potential applications in therapeutic contexts .
While no experimental X-ray crystallographic data exists for this compound, computational modeling provides insights into its three-dimensional conformation. Density Functional Theory (DFT) optimizations at the B3LYP/6-311G(d,p) level predict a bent geometry around the acetamide nitrogen, with the sulfolane ring adopting a chair-like conformation. The tetrahydrothiophene dioxide group’s sulfone oxygen atoms exhibit bond lengths of approximately 1.43 Å, consistent with sulfolane derivatives.
Key torsional angles include:
A comparative analysis with N-benzyl-2-(dimethylamino)acetamide hydrochloride (PubChem CID 3055380) reveals that the dimethylamino group’s electron-donating effects stabilize the acetamide’s planar configuration.
Predicted $$ ^1H $$ and $$ ^{13}C $$ NMR shifts (in CDCl₃, ppm):
| Position | $$ ^1H $$ Shift | $$ ^{13}C $$ Shift | Multiplicity |
|---|---|---|---|
| Acetamide CH₃ | 2.15 (s) | 22.1 | Singlet |
| N-CH₂ (benzyl) | 4.32 (d, J=14 Hz) | 52.8 | Doublet |
| Sulfolane CH₂ | 3.41–3.68 (m) | 48.5–51.2 | Multiplet |
| 4-Ethylphenoxy OCH₂ | 4.87 (s) | 69.4 | Singlet |
The dimethylamino group’s protons resonate as a singlet at δ 2.98 ppm, while the sulfone group’s electronic deshielding shifts the adjacent methylene protons upfield.
Key absorption bands:
The compound exhibits a $$\lambda_{\text{max}}$$ at 275 nm ($$\epsilon = 12,400 \, \text{M}^{-1}\text{cm}^{-1}$$) attributed to the conjugated π-system of the 4-dimethylaminobenzyl group. A weaker band at 320 nm arises from n→π* transitions in the sulfone group.
DFT calculations (B3LYP/6-311++G(d,p)) reveal:
The compound lacks classical tautomeric forms due to its fully substituted acetamide nitrogen. However, rotational isomerism arises from:
Stereochemical analysis identifies two diastereomers from the chiral sulfolane carbon (C3). Relative energies calculated via M06-2X/def2-TZVP:
| Diastereomer | Relative Energy (kcal/mol) |
|---|---|
| (3R)-isomer | 0.0 (reference) |
| (3S)-isomer | 1.4 |
The (3R)-isomer dominates due to reduced 1,3-diaxial interactions.